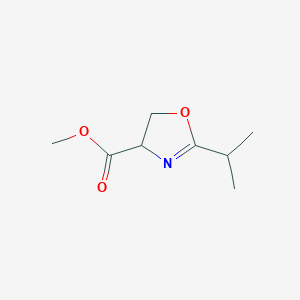

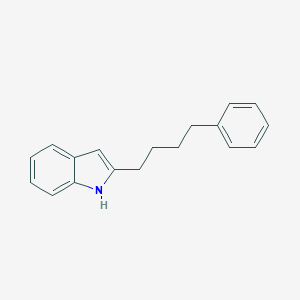

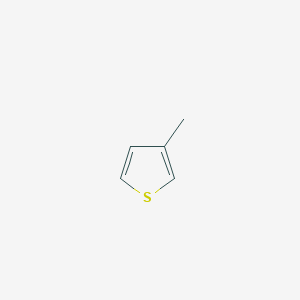

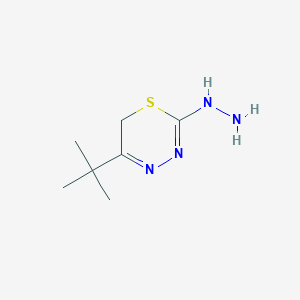

(+)-5-Methyl-N-(1-phenylethyl)-3-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mefatinib es un novedoso inhibidor irreversible de la tirosina cinasa del receptor del factor de crecimiento epidérmico de segunda generación. Está diseñado para abordar la necesidad clínica de tratamientos que puedan superar la resistencia a los inhibidores del receptor del factor de crecimiento epidérmico de primera generación. Mefatinib es particularmente efectivo en el tratamiento del cáncer de pulmón de células no pequeñas con mutaciones específicas del receptor del factor de crecimiento epidérmico .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Mefatinib se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de quinazolina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de quinazolina: Esto involucra la ciclación de precursores apropiados bajo condiciones controladas.

Reacciones de sustitución: Se introducen varios sustituyentes al núcleo de quinazolina a través de reacciones de sustitución nucleofílica.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener mefatinib de alta pureza

Métodos de Producción Industrial

La producción industrial de mefatinib implica escalar la ruta sintética para producir grandes cantidades del compuesto. Esto generalmente incluye:

Optimización de las condiciones de reacción: Asegurar que las reacciones sean eficientes y produzcan altas cantidades del producto deseado.

Uso de equipos a escala industrial: Empleo de reactores, separadores y otros equipos diseñados para la producción química a gran escala.

Control de calidad: Implementación de estrictas medidas de control de calidad para asegurar la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

Mefatinib experimenta varias reacciones químicas, incluyendo:

Oxidación: Mefatinib se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de mefatinib.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se utilizan comúnmente para introducir diferentes sustituyentes al núcleo de quinazolina

Reactivos y Condiciones Comunes

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y tioles

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de mefatinib con grupos funcionales modificados, que pueden tener diferentes actividades biológicas y propiedades .

Aplicaciones Científicas De Investigación

Mefatinib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como un compuesto modelo para estudiar la reactividad y las propiedades de los derivados de quinazolina.

Biología: Investigado por sus efectos en las vías de señalización celular y su potencial para modular varios procesos biológicos.

Medicina: Utilizado principalmente en el tratamiento del cáncer de pulmón de células no pequeñas con mutaciones específicas del receptor del factor de crecimiento epidérmico. También se está estudiando su potencial para tratar otros tipos de cáncer.

Industria: Employed in the development of new pharmaceuticals and as a reference compound in quality control processes .

Mecanismo De Acción

Mefatinib ejerce sus efectos uniéndose irreversiblemente al dominio de la tirosina cinasa del receptor del factor de crecimiento epidérmico. Esta unión inhibe la actividad de la cinasa del receptor, previniendo la fosforilación de las proteínas de señalización aguas abajo. Como resultado, las vías de señalización que promueven la proliferación y la supervivencia celular se interrumpen, lo que lleva a la inhibición del crecimiento de las células cancerosas y la inducción de la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

Gefitinib: Un inhibidor del receptor del factor de crecimiento epidérmico de primera generación que se une reversiblemente a la tirosina cinasa del receptor del factor de crecimiento epidérmico.

Erlotinib: Otro inhibidor del receptor del factor de crecimiento epidérmico de primera generación con un mecanismo de acción similar al gefitinib.

Osimertinib: Un inhibidor del receptor del factor de crecimiento epidérmico de tercera generación que se dirige a mutaciones específicas de resistencia en el receptor del factor de crecimiento epidérmico

Singularidad de Mefatinib

Mefatinib es único en su capacidad de unirse irreversiblemente a la tirosina cinasa del receptor del factor de crecimiento epidérmico, proporcionando una inhibición más sostenida de la actividad del receptor. Esto lo hace particularmente efectivo para superar la resistencia a los inhibidores del receptor del factor de crecimiento epidérmico de primera generación y tratar el cáncer de pulmón de células no pequeñas con mutaciones específicas del receptor del factor de crecimiento epidérmico .

Propiedades

Número CAS |

145441-01-6 |

|---|---|

Fórmula molecular |

C13H14N2O2 |

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

5-methyl-N-(1-phenylethyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C13H14N2O2/c1-9-8-12(15-17-9)13(16)14-10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |

Clave InChI |

GWRNZKZNEMXLEA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |

SMILES canónico |

CC1=CC(=NO1)C(=O)NC(C)C2=CC=CC=C2 |

Key on ui other cas no. |

145441-02-7 145441-03-8 |

Sinónimos |

3-Isoxazolecarboxamide, 5-methyl-N-(1-phenylethyl)-, (+-)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)